molecular formula C13H9NO B181642 3-Amino-9-fluorenone CAS No. 6276-05-7

3-Amino-9-fluorenone

Cat. No.: B181642
CAS No.: 6276-05-7
M. Wt: 195.22 g/mol
InChI Key: POZGQVDLSXSKHX-UHFFFAOYSA-N
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Description

3-Amino-9-fluorenone is an organic compound with the molecular formula C13H9NO. It is a derivative of fluorenone, characterized by the presence of an amino group at the third position of the fluorenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

3-Amino-9-fluorenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the exact mechanism of action of 3-Amino-9-fluorenone is not fully understood, it is known that several substituted fluorenones are biologically active as antibiotic, anticancer, antiviral, or neuromodulatory compounds .

Safety and Hazards

3-Amino-9-fluorenone is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses a new fluorenone-based turn-on fluorescent Al3+ Ion Sensor . Another paper discusses the use of a fluorenone-based fluorescent probe for selective “turn-on” detection of pyrophosphate and alanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-9-fluorenone can be synthesized through several methods. One common method involves the reaction of fluorenone with nitrosoaniline. The process typically involves the following steps:

    Reaction with Nitrosoaniline: Fluorenone is reacted with nitrosoaniline under controlled conditions to introduce the amino group at the third position.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-9-fluorenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted fluorenone derivatives.

Comparison with Similar Compounds

    3-Nitro-9-fluorenone: Similar structure but with a nitro group instead of an amino group.

    9-Fluorenone: The parent compound without any substituents.

    3-Hydroxy-9-fluorenone: Contains a hydroxy group at the third position.

Uniqueness: 3-Amino-9-fluorenone is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-aminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGQVDLSXSKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284274
Record name 3-Amino-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6276-05-7
Record name NSC36449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36449
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-9-fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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